![molecular formula C21H21N3O3S B3141317 4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 478247-34-6](/img/structure/B3141317.png)
4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine
Overview
Description
4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine, also known as PMSF or phenylmethylsulfonyl fluoride, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of various proteases in biological samples.
Mechanism of Action
4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which blocks the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and modulate the activity of various enzymes such as phospholipase A2 and lipase. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of inflammatory mediators such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine is its ability to irreversibly inhibit the activity of serine proteases, which makes it a valuable tool for studying the role of proteases in biological systems. However, this compound has some limitations as well. It is not effective against all types of proteases, and its inhibitory activity can be affected by factors such as pH, temperature, and the presence of other compounds in the sample.
Future Directions
There are several future directions for research on 4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine. One area of interest is the development of new protease inhibitors that are more specific and effective than this compound. Another area of research is the study of the physiological effects of this compound, particularly its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other protease inhibitors and drugs is an area of research that holds promise for the development of new treatments for various diseases.
Scientific Research Applications
4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of various proteases in biological samples such as cell lysates, tissue homogenates, and purified protein preparations. This compound is also used to inactivate proteases during protein purification, as well as to prevent proteolytic degradation of proteins during storage.
properties
IUPAC Name |
4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-7-9-18(10-8-16)28(25,26)19-15-22-20(17-5-3-2-4-6-17)23-21(19)24-11-13-27-14-12-24/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXJNVTSZJJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.